2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with carbon dioxide under specific conditions. The reaction typically requires a catalyst, such as a base, and is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid or 2-thio-4,6-dimethylpyrimidine-5-carboxylic acid can be formed.
Oxidation Products: Oxidized derivatives like this compound oxides.
Reduction Products: Reduced forms such as this compound alcohols.
Scientific Research Applications
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features but different reactivity and applications.
4-amino-5-chloro-2,6-dimethylpyrimidine:
Uniqueness
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
4786-60-1 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.